molecular formula C14H14ClP B13812952 2-Chloroethyldiphenylphosphine CAS No. 5055-11-8

2-Chloroethyldiphenylphosphine

Cat. No.: B13812952
CAS No.: 5055-11-8
M. Wt: 248.69 g/mol
InChI Key: IOTJZPOUUUWDIX-UHFFFAOYSA-N
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Description

2-Chloroethyldiphenylphosphine is an organophosphorus compound with the molecular formula C14H14ClP. It is characterized by the presence of a chloroethyl group attached to a diphenylphosphine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethyldiphenylphosphine can be synthesized through the reaction of chlorodiphenylphosphine with 1,2-dichloroethane in the presence of sodium in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere using the Schlenk technique, with cooling provided by an acetone-dry ice bath .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyldiphenylphosphine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The phosphine moiety can be oxidized to form phosphine oxides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed

    Substitution Reactions: Products include various substituted phosphines depending on the nucleophile used.

    Oxidation Reactions: The major product is the corresponding phosphine oxide.

Scientific Research Applications

2-Chloroethyldiphenylphosphine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloroethyldiphenylphosphine involves its reactivity with nucleophiles and oxidizing agents. The chloroethyl group is a reactive site for nucleophilic substitution, while the phosphine moiety can undergo oxidation. These reactions are facilitated by the electronic properties of the diphenylphosphine group, which can stabilize intermediates and transition states .

Comparison with Similar Compounds

Similar Compounds

    Chlorodiphenylphosphine: Similar structure but lacks the chloroethyl group.

    Diphenylphosphine: Lacks both the chloroethyl and chloro groups.

Uniqueness

2-Chloroethyldiphenylphosphine is unique due to the presence of both the chloroethyl and diphenylphosphine groups, which confer distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

2-chloroethyl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTJZPOUUUWDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291726
Record name 2-Chloroethyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5055-11-8
Record name NSC77585
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroethyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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